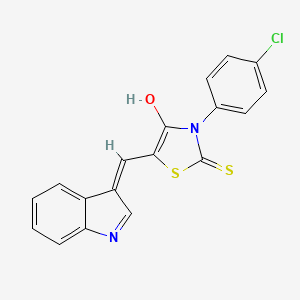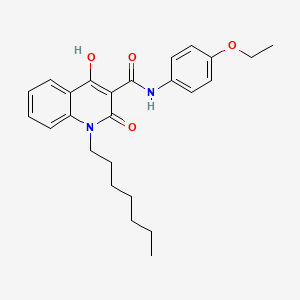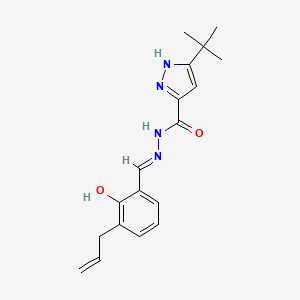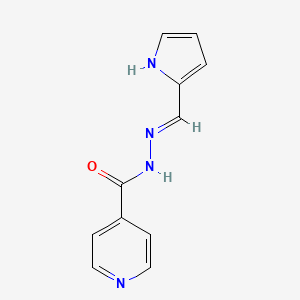
(Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one is a synthetic organic compound known for its diverse biological activities. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an indole moiety and a chlorophenyl group further enhances its chemical complexity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone ring is often synthesized by the reaction of a thiourea derivative with a haloketone or haloaldehyde under basic conditions.
Introduction of Indole Moiety: The indole group can be introduced via a condensation reaction between the thiazolidinone intermediate and an indole-3-carbaldehyde.
Addition of Chlorophenyl Group: The chlorophenyl group is usually incorporated through a nucleophilic substitution reaction involving a chlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound exhibits significant activity against various pathogens, including bacteria and fungi. It is also investigated for its potential anti-inflammatory and antioxidant properties.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.
作用機序
The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The indole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring can inhibit enzymes by binding to their active sites, while the chlorophenyl group can enhance membrane permeability, facilitating the compound’s entry into cells.
類似化合物との比較
Similar Compounds
(Z)-5-((1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one: Lacks the chlorophenyl group, which may reduce its biological activity.
(Z)-5-((1H-indol-3-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one: Similar structure but without the chlorine atom, potentially altering its reactivity and biological effects.
Uniqueness
The presence of both the indole moiety and the chlorophenyl group in (Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one makes it unique
特性
IUPAC Name |
3-(4-chlorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS2/c19-12-5-7-13(8-6-12)21-17(22)16(24-18(21)23)9-11-10-20-15-4-2-1-3-14(11)15/h1-10,22H/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPFGUZJNWXHB-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)Cl)O)C=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC=C(C=C4)Cl)O)/C=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE](/img/structure/B604468.png)
![7,7'-[(3,4-dimethoxyphenyl)methanediyl]bis(8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one)](/img/structure/B604469.png)
![6-hydroxy-5-{(3-hydroxy-4-methoxyphenyl)[4-hydroxy-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-3-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B604472.png)
![N'-[(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B604473.png)

![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B604477.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B604482.png)
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione](/img/structure/B604483.png)
![2-chloro-N-(2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B604484.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B604485.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604489.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604490.png)
